molecular formula C14H15ClN2 B8094340 CID 11948869

CID 11948869

Katalognummer: B8094340
Molekulargewicht: 246.73 g/mol
InChI-Schlüssel: JSCGNXYLJHBRDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 11948869 (PubChem Compound Identifier 11948869) is a chemical compound whose structural and functional characteristics are under investigation in various research contexts. Its inclusion in PubChem suggests relevance to pharmaceutical, environmental, or biochemical research, though further primary literature is required to confirm its precise applications.

Eigenschaften

IUPAC Name

2-propan-2-yl-1H-perimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c1-9(2)14-15-11-7-3-5-10-6-4-8-12(16-14)13(10)11;/h3-9H,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCGNXYLJHBRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Comparative analyses of CID 11948869 with structurally or functionally related compounds can be framed using methodologies and datasets from analogous studies in the evidence. Below is a synthesis of key comparison parameters:

Structural Similarities

Structural comparisons often focus on substituents, functional groups, and core scaffolds. For example:

  • Oscillatoxin derivatives (): Compounds like oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) differ in methyl group placement, which impacts bioactivity. If this compound belongs to this class, substituent analysis would be critical .
  • Pyrazolo-pyridin-3-yl derivatives (): Compounds such as CAS 428854-24-4 (PubChem ID: 11393973) share pyrimidine and pyrazole rings. Structural variations (e.g., fluorine vs. chlorine substituents) alter solubility and target affinity .

Physicochemical Properties

Key properties for comparison include molecular weight, polarity, and bioavailability:

Property This compound (Hypothetical) CAS 1046861-20-4 (CID: 53216313) CAS 428854-24-4 (CID: 11393973)
Molecular Formula Not available C₆H₅BBrClO₂ C₁₇H₁₅FN₈
Molecular Weight Not available 235.27 g/mol 350.35 g/mol
LogP (Partition Coefficient) Not available 2.15 (XLOGP3) Not reported
Water Solubility Not available 0.24 mg/mL Not reported
Bioavailability Score Not available 0.55 Not reported

Analytical Characterization

Techniques for comparative analysis include:

  • GC-MS : Used to quantify CID content in essential oil fractions (), applicable to purity assessments .
  • LC-ESI-MS with CID: Differentiates isomers (e.g., ginsenosides) via fragmentation patterns .
  • Collision Cross-Section (CCS) : Critical for distinguishing stereoisomers in metabolomics () .

Q & A

Basic Research Questions

Q. How to formulate research questions for CID 11948869 that address gaps in its biochemical characterization?

  • Methodology : Begin by conducting a systematic literature review to identify unresolved aspects of the compound’s structure-activity relationships, metabolic pathways, or interaction mechanisms. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions . For example:

  • Feasibility: "What experimental conditions are required to validate the stability of this compound under physiological pH?"
  • Novelty: "How does this compound’s binding affinity compare to structurally analogous compounds in inhibiting Enzyme X?"
    • Data Sources : Prioritize peer-reviewed journals, validated chemical databases (e.g., PubChem, ChEMBL), and patent filings, excluding unreliable platforms like BenchChem .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Methodology :

  • Materials & Methods : Document reagent purity, instrumentation calibration, and environmental controls (e.g., temperature, humidity) to minimize variability .
  • Replication : Include triplicate measurements and negative/positive controls. For synthesis studies, provide detailed protocols for precursor ratios and purification steps .
  • Validation : Cross-verify results using orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) .

Q. How to resolve contradictions in published data on this compound’s toxicity profile?

  • Methodology :

  • Triangulation : Compare datasets across studies while accounting for variables like cell lines (e.g., HEK293 vs. HepG2) or dosage ranges .
  • Statistical Reanalysis : Apply meta-analysis tools to assess heterogeneity. For example, use funnel plots to detect publication bias in LD50 values .
  • Methodological Audit : Evaluate whether discrepancies arise from assay protocols (e.g., MTT vs. ATP-based viability tests) .

Q. What ethical guidelines apply to preclinical studies of this compound?

  • Methodology :

  • Animal Welfare : Follow ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .
  • Data Integrity : Avoid selective data exclusion; pre-register study protocols on platforms like Open Science Framework to mitigate bias .
  • Informed Consent : For human-derived samples, ensure compliance with GDPR or HIPAA via anonymization and ethics board approvals .

Advanced Research Questions

Q. How to optimize the synthetic pathway of this compound for scalability while maintaining enantiomeric purity?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., catalyst loading, reaction time) and predict optimal conditions .
  • Analytical Rigor : Employ chiral chromatography and X-ray crystallography to confirm stereochemical outcomes .
  • Process Economics : Calculate E-factors to assess waste generation and propose solvent recycling strategies .

Q. What computational strategies predict this compound’s off-target interactions in polypharmacology studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB, AlphaFold) .
  • Machine Learning : Train models on ChEMBL bioactivity data to identify potential off-targets via similarity searching .
  • Validation : Validate predictions using SPR (surface plasmon resonance) or thermal shift assays .

Q. How to design a longitudinal study assessing this compound’s stability under accelerated degradation conditions?

  • Methodology :

  • ICH Guidelines : Follow Q1A(R2) for stress testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated data .
  • Container Compatibility : Test interactions between this compound and packaging materials (e.g., glass vs. polymer) .

Q. What interdisciplinary approaches elucidate this compound’s mechanism of action in heterogeneous biological systems?

  • Methodology :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations .
  • Single-Cell Analysis : Use scRNA-seq to resolve cell-type-specific responses in complex tissues .
  • Structural Biology : Cryo-EM or crystallography to visualize compound-target complexes at atomic resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.